2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one
Overview
Description
2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with specific substitutions that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
2-methylquinoline: A derivative with a methyl group at the 2-position.
2,3-dihydroquinolin-4(1H)-one: A similar compound without the 2,2-dimethyl substitution.
Uniqueness
2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitutions, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-10(13)8-5-3-4-6-9(8)12-11/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVLKDAXCNBLPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349195 | |
Record name | 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132588-91-1 | |
Record name | 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-one derivatives in medicinal chemistry?
A: Research suggests that 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-one derivatives, specifically those containing benzene-fluorine substitutions and chalcone moieties, exhibit promising biological activities. One study investigated the cytotoxic activity of these derivatives against cancer cells. [, ] This suggests potential applications in developing novel anticancer agents.
Q2: How does the structure of 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-one influence its biological activity?
A: While specific structure-activity relationships haven't been extensively detailed in the provided abstracts, both studies emphasize the significance of modifications to the core structure. The introduction of benzene-fluorine substituents [] and chalcone moieties [] to the 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-one scaffold appears to be crucial for enhancing its cytotoxic activity. These modifications likely influence the molecule's interaction with biological targets, ultimately impacting its efficacy. Further research is needed to fully elucidate the relationship between specific structural features and their impact on biological activity.
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